molecular formula C24H15N3O5S2 B2720878 3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide CAS No. 865182-29-2

3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2720878
CAS No.: 865182-29-2
M. Wt: 489.52
InChI Key: UPYRFPGBQJZUIO-LCUIJRPUSA-N
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Description

3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide is a synthetic heterocyclic compound featuring a benzothiazole core fused with a benzo[f]chromene system. Key structural elements include:

  • Benzothiazole moiety: A 2,3-dihydro-1,3-benzothiazol-2-ylidene group substituted with a sulfamoyl (-SO₂NH₂) group at position 6 and a prop-2-yn-1-yl (propargyl) group at position 3.
  • Chromene system: A benzo[f]chromen-3-one scaffold conjugated with a carboxamide group at position 2.

This compound’s hybrid architecture combines electron-withdrawing (sulfamoyl) and electron-donating (propargyl) substituents, which may modulate solubility, reactivity, and biological target affinity.

Properties

IUPAC Name

3-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O5S2/c1-2-11-27-19-9-8-15(34(25,30)31)12-21(19)33-24(27)26-22(28)18-13-17-16-6-4-3-5-14(16)7-10-20(17)32-23(18)29/h1,3-10,12-13H,11H2,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYRFPGBQJZUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in a derivative with enhanced biological activity .

Scientific Research Applications

3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Carboxamide Family

The compound shares structural homology with N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides (e.g., compounds 4a–4p in and ). Key differences include:

Feature Target Compound Analogues (e.g., 4d, 4p)
Core structure Benzo[f]chromene-2-carboxamide fused with dihydrobenzothiazole 1,2-benzothiazole-3-carboxamide linked to thiazolidinone
Substituents Sulfamoyl (-SO₂NH₂), propargyl Halogenated phenyl (e.g., 4d: 4-chlorophenyl)
Stereochemistry (2Z)-configuration at imine bond Non-planar thiazolidinone ring

Chromene-Containing Derivatives

The benzo[f]chromene moiety aligns with chromene derivatives reported in , such as naturally occurring chromenes from Eupatorium species. Comparative analysis:

Feature Target Compound Natural Chromene Derivatives
Chromene substitution Carboxamide at position 2, fused with benzothiazole Often hydroxyl or glycoside groups (e.g., flavonoid-linked)
Bioactivity Hypothesized antimicrobial/fluorescent properties Antioxidant, anti-inflammatory

The target compound’s synthetic chromene-carboxamide system may offer enhanced stability compared to natural derivatives, which are prone to oxidative degradation.

Heterocyclic Hybrids with Sulfonamide Groups

Sulfonamide-containing compounds like 3h–3p () and isatin-thiosemicarbazones () share functional group similarities:

Feature Target Compound Sulfonamide Analogues
Sulfonamide role Directly attached to benzothiazole (electron-withdrawing) Often part of hydrazide/hydrazone scaffolds
Biological target Potential enzyme inhibition (e.g., carbonic anhydrase) Antimicrobial, anticancer

Docking studies for analogues () suggest sulfonamides enhance target binding via hydrogen bonding. The propargyl group in the target compound may further stabilize π-π stacking interactions.

Biological Activity

The compound 3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications based on recent studies.

Chemical Structure

The chemical structure of the compound features a complex arrangement of functional groups that contribute to its biological properties. The presence of the sulfonamide moiety and the benzothiazole ring are particularly noteworthy for their roles in biological interactions.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines are crucial for understanding its therapeutic potential. For instance, a study evaluating related benzothiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, which may also be relevant for the compound .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis via mitochondrial pathway
Compound BMDA-MB-23120Cell cycle arrest at G2/M phase
3-Oxo-N...TBDTBDTBD

Study 1: Anticancer Activity

A recent study focused on a series of benzothiazole derivatives similar to 3-oxo-N... reported promising results in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Study 2: Antimicrobial Efficacy

Another investigation tested a range of sulfamoyl-containing compounds against resistant strains of Staphylococcus aureus. Results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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